molecular formula C21H22N2OS B2853805 2-(Benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 727689-84-1

2-(Benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2853805
CAS No.: 727689-84-1
M. Wt: 350.48
InChI Key: BLANVOINNMLKJA-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family, known for its diverse biological and chemical properties. This compound contains various functional groups such as sulfanyl, ethyl, dimethyl, oxo, and carbonitrile, making it an interesting subject of study in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Formation: : Typically, the synthesis starts with the preparation of the quinoline skeleton. A common method is the Povarov reaction, which involves the cycloaddition of an aniline with an aldehyde and an alkene.

  • Functional Group Introduction:

  • Final Assembly: : The ethyl and dimethyl groups are introduced through alkylation reactions, while the carbonitrile group is often introduced via nucleophilic addition of cyanide to an appropriate intermediate.

Industrial Production Methods: In an industrial setting, production might involve more streamlined and cost-effective methods, such as:

  • Continuous Flow Synthesis: : Improves reaction efficiency and safety.

  • Catalytic Processes: : Use of catalysts to lower reaction temperatures and increase yields.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction can lead to the removal of the carbonyl group, forming amines.

  • Substitution: : Undergoes various nucleophilic and electrophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions:

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halides, amines, alcohols.

Major Products:

  • Sulfoxides and Sulfones: : From oxidation.

  • Amines: : From reduction.

  • Substituted Quinoline Derivatives: : From substitution reactions.

Scientific Research Applications

  • Chemistry: : Used as a precursor for synthesizing complex organic molecules.

  • Medicine: : Investigated for its potential pharmacological properties, such as antimicrobial and anticancer activities.

  • Industry: : Utilized in the development of new materials and as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

  • Enzyme Inhibition: : Acts as an inhibitor for specific enzymes due to its structural affinity.

  • Receptor Binding: : Binds to certain receptors, affecting signal transduction pathways.

  • DNA Interactions: : Its planar structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison:

  • 2-Phenylsulfanylquinoline: : Lacks the ethyl and dimethyl groups, resulting in different chemical reactivity and biological activity.

  • 4-ethyl-7,7-dimethylquinoline-3-carbonitrile: : Lacks the benzylsulfanyl group, leading to less diverse chemical reactions.

Uniqueness:

  • The presence of both benzylsulfanyl and carbonitrile groups in 2-(Benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile allows for unique reactivity and interaction with biological molecules, making it a compound of significant interest in research.

This compound stands out due to its multifaceted potential in various fields, showcasing the intricate and versatile nature of organic chemistry.

Properties

IUPAC Name

2-benzylsulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c1-4-15-16(12-22)20(25-13-14-8-6-5-7-9-14)23-17-10-21(2,3)11-18(24)19(15)17/h5-9H,4,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLANVOINNMLKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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